molecular formula C16H13N5O3 B1255065 2-(1H-benzimidazol-2-ylmethoxymethyl)-6-nitro-1H-benzimidazole

2-(1H-benzimidazol-2-ylmethoxymethyl)-6-nitro-1H-benzimidazole

Cat. No.: B1255065
M. Wt: 323.31 g/mol
InChI Key: DXRYLXGMTVCDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylmethoxymethyl)-6-nitro-1H-benzimidazole is a member of benzimidazoles.

Scientific Research Applications

Anticancer Potential

  • Researchers synthesized a series of benzimidazole derivatives, including 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, evaluating them as potential anticancer agents. They found that these compounds exhibit cytotoxicity against human neoplastic cell lines, suggesting potential as anticancer agents (Romero-Castro et al., 2011).

Vasorelaxant Properties

  • Another study reported the relaxant activity of 2-(substituted phenyl)-1H-benzimidazole derivatives on isolated rat aortic rings. This study suggested the potential of these compounds in treating hypertensive diseases (Estrada-Soto et al., 2006).

Antihypertensive Activity

  • Benzimidazole derivatives were also synthesized and screened for antihypertensive activity, revealing significant effects in lowering blood pressure (Sharma et al., 2010).

Antioxidant and Antidiabetic Effects

  • A study synthesized benzimidazole derivatives with piperazine or morpholine skeletons, showing in vitro antioxidant activities and glucosidase inhibitory potential, indicating their utility in managing diabetes and oxidative stress (Özil et al., 2018).

Antibacterial and Antifungal Properties

  • The antimicrobial and antifungal activities of certain benzimidazole compounds were assessed against a wide spectrum of bacterial and yeast strains, demonstrating significant growth inhibition, which is relevant for treating infections (Kopel et al., 2015).

Antiprotozoal Activity

  • Benzimidazole derivatives were evaluated for their antiprotozoal activity against intestinal unicellular parasites and a urogenital tract parasite. Some compounds exhibited activity several times higher than existing drugs, showing potential in treating parasitic diseases (Hernández-Núñez et al., 2017).

Potential as Radiosensitizing Agents

  • 2-Substituted benzimidazole derivatives were synthesized and tested for their ability to sensitize hypoxic cells to the lethal effect of ionizing radiation, suggesting potential use in cancer treatment (Gupta et al., 1982).

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethoxymethyl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C16H13N5O3/c22-21(23)10-5-6-13-14(7-10)20-16(19-13)9-24-8-15-17-11-3-1-2-4-12(11)18-15/h1-7H,8-9H2,(H,17,18)(H,19,20)

InChI Key

DXRYLXGMTVCDJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylmethoxymethyl)-6-nitro-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylmethoxymethyl)-6-nitro-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-ylmethoxymethyl)-6-nitro-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-ylmethoxymethyl)-6-nitro-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-ylmethoxymethyl)-6-nitro-1H-benzimidazole
Reactant of Route 6
2-(1H-benzimidazol-2-ylmethoxymethyl)-6-nitro-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.